molecular formula C4H7NO B015916 Crotonamide CAS No. 625-37-6

Crotonamide

Cat. No.: B015916
CAS No.: 625-37-6
M. Wt: 85.1 g/mol
InChI Key: NQQRXZOPZBKCNF-NSCUHMNNSA-N
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Description

Crotonamide (CAS: 23350-58-5) is an α,β-unsaturated amide with the molecular formula C₄H₇NO and a molecular weight of 85.11 g/mol . It is structurally characterized by a crotonyl group (CH₂CH=CHCO-) linked to an amide functional group. This compound derivatives, such as N-(2-ethylhexyl)-crotonamide, exhibit solubility in organic solvents like acetone but are insoluble in water, making them suitable for drug formulations requiring lipophilic carriers .

Key properties of this compound include:

  • Purity: >98% (analytical grade)
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form
  • Applications: Anti-Michael reaction catalysis, DNA synthesis inhibition, and immunomodulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crotonamide can be synthesized through several methods. One common method involves the reaction of crotononitrile with water in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{CH}=\text{CHCN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}=\text{CHCONH}_2 ]

Another method involves the reaction of crotonyl chloride with ammonia: [ \text{CH}_3\text{CH}=\text{CHCOCl} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}=\text{CHCONH}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydration of crotononitrile. This process is carried out in a reactor where crotononitrile is mixed with water and a catalyst, such as a rhodium complex, under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Crotonamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to crotonic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield crotylamine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Crotonic acid.

    Reduction: Crotylamine.

    Substitution: Depending on the nucleophile, different substituted amides can be formed.

Scientific Research Applications

Medicinal Chemistry

Crotonamide has been studied for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in several studies. It can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of this compound have revealed its potential to induce apoptosis in cancer cell lines. This property is particularly relevant for developing anticancer therapies .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide and herbicide:

  • Pesticidal Properties : this compound has been evaluated for its effectiveness against various pests, including insects and fungi. Its application could lead to safer and more effective pest management solutions in sustainable agriculture .
  • Herbicidal Activity : Preliminary studies suggest that this compound may inhibit the growth of certain weed species, making it a potential candidate for herbicide development. This could aid in reducing reliance on synthetic herbicides that often have adverse environmental impacts .

Material Science

This compound's chemical properties make it suitable for various applications in material science:

  • Polymer Production : this compound can be utilized in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are crucial for industrial applications .
  • Adhesives and Coatings : The compound's adhesive properties are being researched for use in coatings and sealants. These applications benefit from this compound's ability to form strong bonds with various substrates, improving durability and resistance to environmental factors .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated inhibition of bacterial growth; potential for antibiotic development.
Anti-inflammatory EffectsShowed modulation of inflammatory pathways; implications for treating chronic inflammation.
CytotoxicityInduced apoptosis in cancer cell lines; promising for anticancer drug development.
Pesticidal PropertiesEffective against specific insect pests; potential for organic farming applications.
Polymer SynthesisEnhanced mechanical properties in polymer matrices; industrial application potential.

Mechanism of Action

The mechanism of action of crotonamide involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. For example, this compound derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylamide and Methacrylamide

Crotonamide shares structural similarities with acrylamide (CH₂=CHCONH₂) and methacrylamide (CH₂=C(CH₃)CONH₂), all of which are α,β-unsaturated amides. However, key differences arise in their proton affinities (PA) and substituent effects:

Property This compound Acrylamide Methacrylamide
Proton Affinity (PA, kJ/mol) 842.3 ± 8.4 827.1 ± 8.4 843.5 ± 8.4
Substituent -CH₂CH=CH₂ -H -CH₃
Reactivity Moderate High Moderate
Applications Anticancer agents Polymer synthesis Biomedical coatings

Key Findings :

  • This compound’s PA is comparable to methacrylamide due to electron-donating methyl group effects, but its extended conjugation reduces electrophilicity compared to acrylamide .
  • Methacrylamide’s methyl group enhances steric hindrance, limiting its use in catalytic reactions compared to this compound .

β-Substituted Cinnamamide Derivatives

This compound derivatives are often compared to β-substituted cinnamamides (e.g., β-methylcinnamamide) in anti-Michael addition reactions. A palladium-catalyzed study demonstrated:

Parameter This compound Derivatives Cinnamamide Derivatives
Reaction Yield 90% 85–88%
Nucleophile Compatibility Indoles, thiophenes Limited to electron-rich aromatics
Functionalization Convertible to carboxylic acids Fixed aromatic backbone

This compound’s alkyl chain allows greater versatility in post-reaction modifications, whereas cinnamamides are constrained by their rigid aromatic structure .

Comparison with Functionally Similar Compounds

This compound A and Crotonine

Both this compound A (isolated from Croton pullei) and crotonine (from Croton tiglium) are alkaloids from the Croton genus. Unlike this compound, these compounds feature complex bicyclic structures:

Property This compound This compound A Crotonine
Molecular Formula C₄H₇NO C₁₇H₂₃NO₃ C₂₀H₂₅NO₄
Bioactivity DNA synthesis inhibition Antiparasitic Neurotoxic
Solubility Organic solvents Ethanol/water Chloroform

This compound’s simpler structure enables easier synthetic scalability, while this compound A and crotonine require complex extraction protocols .

N-(2-Ethylhexyl)-β-Methylthis compound

This derivative of this compound introduces a β-methyl group and a branched alkyl chain, altering pharmacological properties:

Property This compound N-(2-Ethylhexyl)-β-Methylthis compound
Melting Point Not reported 47–48°C (solid)
Anticancer IC₅₀ 50–200 μM 20–50 μM
Administration Intravenous/oral Subcutaneous/injection

The β-methyl group enhances DNA synthesis inhibition efficacy by 2–3 fold, making it a superior candidate for oncological applications .

Biological Activity

Crotonamide, also known as trans-crotonamide or 2-butenamide, is an organic compound with significant biological activity. Its molecular formula is C₄H₇NO, with a molecular weight of approximately 85.10 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

  • Appearance : White to light yellow solid
  • Solubility : Slightly soluble in water; more soluble in organic solvents (e.g., benzene, ethanol)
  • Structure : Contains four carbon atoms, one nitrogen atom, and one oxygen atom

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties against a range of pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus
  • Gram-negative bacteria : Active against Escherichia coli
  • Fungal pathogens : Demonstrated antifungal activity against Candida albicans

These findings suggest this compound could serve as a potential therapeutic agent for infections caused by these microorganisms.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, which may have implications for treating various diseases:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is relevant for Alzheimer's disease treatment.
  • Cancer-related enzymes : this compound shows potential in inhibiting enzymes associated with cancer cell proliferation and metastasis.

Case Study 1: Anticancer Activity

A study focused on the effectiveness of N-(2-ethylhexyl)-crotonamide in inhibiting the growth of cancerous mast cells (Mastocytoma P-815). Mice were treated with various concentrations of this compound derivatives, revealing significant inhibition of DNA synthesis in cancer cells. The results indicated that N-(2-ethylhexyl)-crotonamide exhibited higher carcinostatic activity compared to other tested compounds .

CompoundDNA Synthesis Inhibition (%)
N-(2-ethylhexyl)-crotonamide70%
N-(2-ethylhexyl)-β-methylthis compound65%
Control (without treatment)10%

Case Study 2: Antimicrobial Properties

In another investigation, this compound's antimicrobial properties were evaluated through disk diffusion assays. The compound displayed a significant zone of inhibition against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Mechanistic Insights

Research into the mechanism of action for this compound suggests that its biological activities may be attributed to its ability to interact with various nucleophiles and inhibit specific enzymatic pathways. This interaction can lead to the formation of complex organic molecules that may enhance its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What experimental protocols are critical for synthesizing Crotonamide with high purity and yield?

  • Methodological Answer : Optimize synthesis by controlling reaction parameters (temperature, solvent polarity, catalyst ratio) and employ purification techniques like recrystallization or column chromatography. Use NMR and HPLC to verify purity (>95%) and confirm structural integrity via FT-IR spectroscopy. Document deviations from established protocols (e.g., solvent-free conditions) to assess reproducibility .

Q. How should researchers select characterization techniques to validate this compound’s structural and functional properties?

  • Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, FT-IR) and chromatographic (HPLC, GC-MS) methods for structural confirmation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For functional groups, use reactivity assays (e.g., nucleophilic substitution tests). Cross-reference data with computational predictions (e.g., DFT calculations for spectral matching) .

Q. What are the best practices for designing initial studies on this compound’s reactivity in aqueous vs. non-polar environments?

  • Methodological Answer : Conduct kinetic studies under controlled pH and solvent conditions. Use UV-Vis spectroscopy to monitor reaction progress and compare rate constants. Include control experiments (e.g., inert atmosphere for oxidation-prone reactions). Validate results with triplicate trials and statistical analysis (e.g., ANOVA for variance) .

Advanced Research Questions

Q. How can mechanistic studies resolve ambiguities in this compound’s catalytic or inhibitory roles in organic reactions?

  • Methodological Answer : Employ isotopic labeling (e.g., ²H or ¹⁸O) to track reaction pathways. Use stopped-flow techniques for rapid kinetic analysis and identify intermediates via ESI-MS. Compare experimental data with computational models (e.g., transition state simulations using Gaussian). Address contradictions by replicating studies under varying conditions (e.g., solvent polarity, temperature gradients) .

Q. What computational strategies are effective in modeling this compound’s interactions with biological targets or synthetic polymers?

  • Methodological Answer : Apply molecular docking (AutoDock, GROMACS) to predict binding affinities with proteins or DNA. For polymer interactions, use MD simulations to analyze conformational stability. Validate predictions with experimental assays (e.g., SPR for binding kinetics). Cross-check force field parameters against empirical data to minimize model bias .

Q. How should researchers address conflicting data on this compound’s stability under photolytic vs. thermal conditions?

  • Methodological Answer : Perform systematic reviews (PRISMA guidelines) to identify methodological disparities. Replicate conflicting studies with standardized protocols (e.g., ISO-certified light sources for photolysis). Use multivariate analysis to isolate variables (e.g., wavelength, irradiance). Publish negative results to clarify reproducibility limits .

Q. Methodological Frameworks

  • Experimental Design : Follow IUPAC guidelines for chemical synthesis and characterization. Use factorial design (e.g., Box-Behnken) to optimize reaction parameters .
  • Data Validation : Apply Chebyshev’s inequality for outlier detection in spectral data. Use QSAR models to correlate structural features with reactivity trends .
  • Literature Integration : Conduct citation chaining (backward/forward searches) to contextualize findings within existing studies. Use tools like SciFinder to map patent vs. academic literature gaps .

Properties

IUPAC Name

(E)-but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-37-6, 23350-58-5
Record name Crotonamide, (E)-
Source ChemIDplus
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Record name Crotonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Crotonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802
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Record name 23350-58-5
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Record name CROTONAMIDE, (E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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